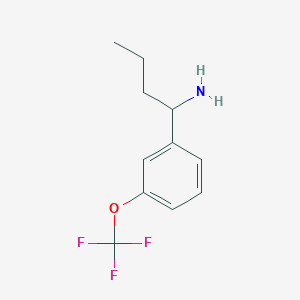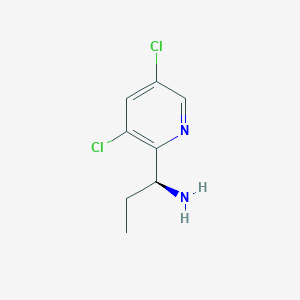![molecular formula C12H10N2O2 B12964902 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that features a fused pyrrole and quinoxaline ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The methoxy group at the 6-position adds to its unique chemical properties and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through a ring-opening mechanism followed by an unexpected cyclization to form the desired product . This method is operationally simple and does not require a catalyst, making it a green and efficient approach.
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole derivatives. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate and copper acetate in toluene at 80°C .
Industrial Production Methods
. This suggests potential for industrial application, especially given the green and efficient nature of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Its unique structure and biological activity suggest potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s synthesis methods, which are green and efficient, make it attractive for industrial applications in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is not fully understood. its biological activity is likely due to its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with DNA, leading to its antineoplastic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methoxy group, which may result in different reactivity and biological activity.
Indolo[1,2-a]quinoxalin-4(5H)-one:
Imidazo[1,2-a]quinoxalin-4(5H)-one: Features an imidazole ring, which can significantly alter its reactivity and biological effects.
Uniqueness
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
6-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-16-10-6-2-4-8-11(10)13-12(15)9-5-3-7-14(8)9/h2-7H,1H3,(H,13,15) |
InChI-Schlüssel |
OQRFYYUMNSYGQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC(=O)C3=CC=CN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



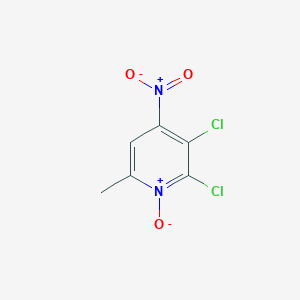
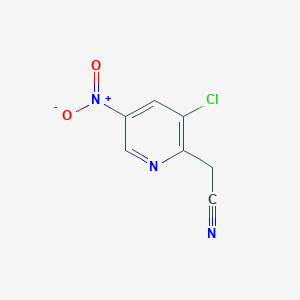
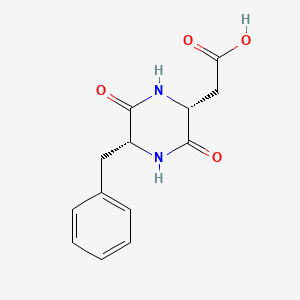
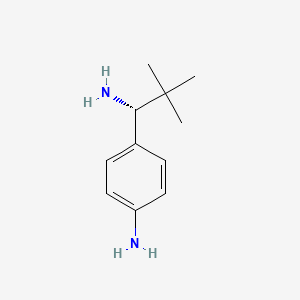


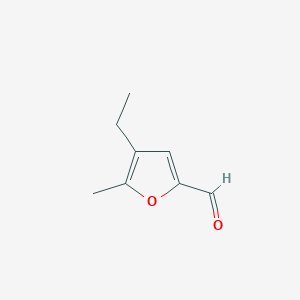


![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
